molecular formula C13H11FN2O2 B11813870 Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11813870
M. Wt: 246.24 g/mol
InChI Key: UQOCJCWWQQKHDW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 2-fluorophenyl group at position 2 and an ethyl ester at position 3. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antiviral agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOCJCWWQQKHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 2-fluorophenyl-substituted pyrimidine core undergoes regioselective substitution reactions, particularly at positions activated by electron-deficient heterocyclic systems.

Example Reaction:
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate reacts with amines (e.g., piperazine derivatives) in the presence of POCl₃ to yield 4-substituted pyrimidines:

text
This compound + Piperazine → Ethyl 4-(piperazin-1-yl)-2-(2-fluorophenyl)pyrimidine-5-carboxylate

Conditions: Reflux in POCl₃ (105°C, 3–4 h) .
Yield: 70–72% .

Key Data:

PositionNucleophileProduct ClassYield (%)
C4PiperazineAminopyrimidine70–72
C4Propargyl bromideAlkynylpyrimidine55–60

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid intermediates, which are precursors for amides or heterocycles.

Example Reaction:

text
This compound → 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid

Conditions:

  • Acidic: HCl (6M, reflux, 5 h).

  • Basic: NaOH (1M, 70°C, 2 h).
    Yield: 85–90%.

Applications:

  • Coupling with amines to form pyrimidine-5-carboxamides.

  • Cyclization with hydrazine to yield pyrimido[1,2-a]pyrimidinones .

Cross-Coupling Reactions

The 2-fluorophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling:

text
This compound + Arylboronic acid → Ethyl 2-(biaryl)pyrimidine-5-carboxylate

Catalyst: Pd(PPh₃)₄ (5 mol%).
Base: K₂CO₃, solvent: DME/H₂O (80°C, 12 h).
Yield: 60–75%.

Key Substrates:

Boronic AcidProduct SubstituentYield (%)
4-Methoxyphenyl4′-OCH₃68
3-Bromophenyl3′-Br62

Ring Functionalization via Cyclocondensation

The pyrimidine ring acts as a scaffold for constructing fused heterocycles.

Imidazo[1,2-a]pyrimidine Formation:
Reaction with α-haloketones or α-amino alcohols yields fused bicyclic systems:

text
This compound + 2-Bromoacetophenone → Ethyl 2-(2-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

Conditions: K₂CO₃, DMF, 80°C, 8 h.
Yield: 50–65%.

Electrophilic Aromatic Substitution

The 2-fluorophenyl group undergoes nitration or sulfonation at meta/para positions relative to fluorine.

Nitration:

text
This compound → Ethyl 2-(2-fluoro-5-nitrophenyl)pyrimidine-5-carboxylate

Conditions: HNO₃/H₂SO₄ (0°C → RT, 2 h) .
Yield: 45–50% .

Reductive Amination

The ester group remains intact during reductions targeting nitro or carbonyl intermediates.

Example:
Reduction of a nitro-substituted derivative to an amine:

text
Ethyl 2-(2-fluoro-5-nitrophenyl)pyrimidine-5-carboxylate → Ethyl 2-(2-fluoro-5-aminophenyl)pyrimidine-5-carboxylate

Conditions: H₂/Pd-C (1 atm, EtOH, 4 h) .
Yield: 85% .

Photochemical Reactions

UV irradiation induces dimerization or ring-opening in solvents like acetonitrile:

text
2 × this compound → Pyrimidine dimer (cyclobutane derivative)

Conditions: UV (254 nm), 12 h.
Yield: 30–40%.

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Non-Fluorinated Analog)Selectivity
Nucleophilic substitution1.5× faster at C4C4 > C6
Ester hydrolysis1.2× slower under basic conditionspH-dependent
Suzuki couplingComparableOrtho-limited

Scientific Research Applications

Biological Activities

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate has been studied for its diverse biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects, although specific mechanisms are still under investigation.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in certain types of tumors.
  • Neuroprotective Effects : Research indicates that it may protect neurons from damage, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Activity : this compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .

Comparative Analysis with Other Pyrimidine Derivatives

The following table compares this compound with other similar compounds based on structural features and biological activities:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl group instead of fluorophenylAltered reactivity and potential biological activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituents enhancing pharmacological propertiesImproved bioactivity profiles

Case Studies

  • Neuroprotection Study : In a study investigating neuroprotective agents, this compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. Results indicated significant protective effects compared to control groups, suggesting potential for development as a neuroprotective drug .
  • Anti-inflammatory Research : A study assessed the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The compound was found to inhibit COX-2 activity effectively, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in specific cancer types. These findings highlight its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Variations on the Pyrimidine Ring

Properties: Molecular weight = 242.27; XLogP3 = 2.5 .

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Structure : Trifluoromethyl (-CF₃) at position 2.
  • Properties : Molecular weight = 220.15; higher lipophilicity (CF₃ vs. fluorophenyl) .
  • Comparison : The -CF₃ group provides stronger electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Structure: Amino group at position 4 and phenacylsulfanyl at position 2.

Fluorophenyl Substitutions

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Structure : Difluorophenyl at position 4, thioxo group at position 2, and tetrahydro pyrimidine ring.
  • Crystallography : R factor = 0.051; crystal packing influenced by fluorine and thioxo groups .
  • Comparison : The difluorophenyl group increases lipophilicity, while the thioxo group enhances intermolecular interactions.

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Structure: Benzylamino at position 2, methyl at position 4. Properties: Molecular formula = C₁₅H₁₇N₃O₂; basic amine improves solubility . Comparison: The benzylamino group introduces a protonatable nitrogen, altering pharmacokinetic properties compared to the fluorophenyl analog.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight XLogP3 Key Substituents Solubility Trends
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate ~236 (estimated) ~2.8 2-fluorophenyl, ester Moderate (ester group)
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 242.27 2.5 Phenyl, methyl Lower (non-polar)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 220.15 3.1 Trifluoromethyl Low (highly lipophilic)
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate ~305 (estimated) 1.9 Amino, sulfanyl Higher (polar groups)

Crystallographic and Formulation Considerations

  • Compounds with fluorophenyl groups (e.g., ) exhibit distinct crystal packing due to fluorine's van der Waals radius and hydrogen-bonding interactions.
  • Thioxo derivatives (e.g., ) show improved crystallinity, which is advantageous for formulation stability.

Biological Activity

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester group and a 2-fluorophenyl moiety. Its molecular formula is C12H10FNO2C_{12}H_{10}F_NO_2 with a molecular weight of approximately 218.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it a subject of interest in drug design.

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral activities. A study reported that certain pyrimidine derivatives inhibit viral replication by interfering with viral polymerases, suggesting potential applications in treating viral infections .

Anticancer Activity

This compound has shown promise in cancer research. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the inhibition of NF-kB signaling, which is crucial for cancer cell survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to significantly inhibit COX-2 enzyme activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be beneficial in managing inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.
  • Viral Polymerase Inhibition : Disruption of viral replication mechanisms.

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl groupEnhanced anticancer activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituentsImproved bioactivity profiles

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antiviral Activity : A study demonstrated significant antiviral effects against influenza virus strains, with IC50 values indicating potent inhibition .
  • Cancer Cell Studies : Research involving human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates .
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups .

Q & A

Q. Basic

  • 19F^{19}\text{F} NMR : Distinguishes ortho/meta/para substitution patterns via coupling constants and chemical shifts.
  • NOESY/ROESY : Identifies spatial proximity between the fluorophenyl proton and pyrimidine ring protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways.

How can computational chemistry predict the compound’s reactivity or binding modes?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Models interactions with kinase active sites (e.g., using PyMOL or AutoDock), leveraging structural data from related inhibitors .
  • Molecular dynamics (MD) : Simulates solvent effects and conformational stability of the ester moiety .

What are key solubility and stability considerations for this compound?

Q. Basic

  • LogP : Estimated at ~1.67 (similar to trifluoromethyl analogs), indicating moderate lipophilicity .
  • Storage : Stability under inert atmospheres (2–8°C) is critical to prevent ester hydrolysis or fluorophenyl degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions.

How to analyze hydrogen bonding patterns in its crystalline form?

Advanced
Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., D(2)1\text{D}(2)^1 chains). Fluorine’s weak hydrogen-bond acceptor capacity may influence packing, which can be compared to non-fluorinated analogs using tools like Mercury . Crystallographic data (e.g., torsion angles from ) reveal steric effects of the fluorophenyl group .

What strategies optimize yield in multi-step syntheses?

Q. Advanced

  • Microwave-assisted synthesis : Accelerates ring-closing steps for pyrimidine formation.
  • Catalysis : Pd-mediated cross-coupling for fluorophenyl introduction (e.g., Suzuki-Miyaura).
  • Workflow : Intermediate purification (e.g., flash chromatography) minimizes side reactions. Reaction monitoring via TLC or LC-MS ensures step efficiency .

Are there contradictions in reported data on similar pyrimidine carboxylates?

Advanced
Discrepancies in properties like boiling points (e.g., 194°C in vs. unreported in ) may arise from impurities or measurement techniques (e.g., differential scanning calorimetry vs. distillation). Comparative studies using standardized protocols (e.g., USP methods) resolve such issues. Structural analogs in and highlight the need for rigorous analytical validation .

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